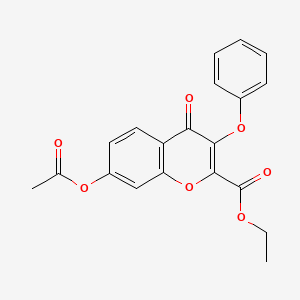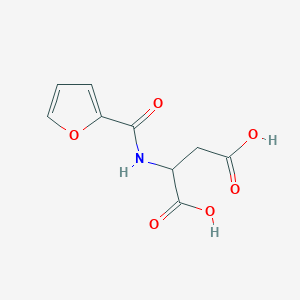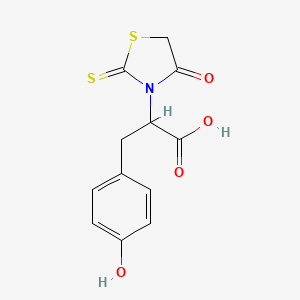
ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate
Übersicht
Beschreibung
Ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate, also known as EAPC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate has shown promising results in various scientific research applications. It has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate has been studied for its antimicrobial properties, with research showing that it can inhibit the growth of various bacteria and fungi. ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate has also been investigated for its potential use as an antioxidant, as it has been shown to scavenge free radicals and protect against oxidative stress.
Wirkmechanismus
The mechanism of action of ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair, which can lead to the induction of apoptosis in cancer cells. ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate has also been shown to modulate the immune system, with research showing that it can enhance the activity of natural killer cells and macrophages. Additionally, ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate has been shown to have anti-inflammatory and analgesic effects, with research showing that it can inhibit the production of pro-inflammatory cytokines and reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate for lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. Additionally, ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate, which can make it challenging to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate. One area of interest is the development of ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate-based drugs for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate, which can help to identify new targets for drug development. Another area of interest is the development of ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate-based materials, such as coatings and polymers, which can have applications in various industries. Finally, more research is needed to explore the potential of ethyl 7-(acetyloxy)-4-oxo-3-phenoxy-4H-chromene-2-carboxylate as an agricultural pesticide, as it has shown promising results in inhibiting the growth of various pests and pathogens.
Eigenschaften
IUPAC Name |
ethyl 7-acetyloxy-4-oxo-3-phenoxychromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-3-24-20(23)19-18(26-13-7-5-4-6-8-13)17(22)15-10-9-14(25-12(2)21)11-16(15)27-19/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXMKSBIRDRZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3822904.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3822922.png)


amino]-2-pyrazinecarbonitrile](/img/structure/B3822954.png)

![3-methyl-2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3822970.png)


![N-methyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B3822982.png)
![[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B3822991.png)
![5,7-diphenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B3822997.png)
![2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B3823002.png)
![1H-imidazo[4,5-b]phenazine](/img/structure/B3823013.png)